1,1,1-Trifluoro-3-phenylpropan-2-amine
Description
1,1,1-Trifluoro-3-phenylpropan-2-amine (CAS: 404-20-6) is a fluorinated amine with the molecular formula C₁₀H₁₀F₃N and a molecular weight of 201.19 g/mol . It is also known by systematic IUPAC names such as α-(trifluoromethyl)benzeneethanamine and 1,1,1-trifluoro-2-amino-3-phenylpropane. The compound features a phenyl group attached to a propane backbone substituted with a trifluoromethyl (-CF₃) group at the C1 position and an amine (-NH₂) group at the C2 position. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research .
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-3-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h1-5,8H,6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYDGOJLGJTVQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
404-20-6 | |
| Record name | 1,1,1-trifluoro-3-phenylpropan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-phenylpropan-2-amine can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoro-3-phenyl-2-propanone with ammonia or an amine under appropriate conditions. The reaction typically requires a catalyst and may be carried out in a solvent such as tetrahydrofuran at low temperatures .
Industrial Production Methods
Industrial production of 1,1,1-trifluoro-3-phenylpropan-2-amine often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-phenylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones or aldehydes, while reduction could produce simpler amines or hydrocarbons.
Scientific Research Applications
1,1,1-Trifluoro-3-phenylpropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-3-phenylpropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways and targets depend on the context of its use, such as in drug development or biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations :
- Trifluoromethyl Position : Moving the -CF₃ group from the propane backbone (as in the parent compound) to the phenyl ring (e.g., 1-[2-(trifluoromethyl)phenyl]propan-2-amine) increases lipophilicity and alters metabolic stability .
- Amine Substitution : N,N-Dialkylation (e.g., dibenzyl derivatives) reduces polarity and enhances membrane permeability but lowers synthetic yields (~48% vs. ~70% for simpler analogs) .
- Stereochemistry : Chiral analogs like (1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine exhibit enantiomer-specific biological activity, critical for drug design .
Derivatives and Analogs
- N,N-Dialkyl Derivatives : Formed by alkylation of the parent amine using alkyl halides. For example, N,N-dibenzyl derivatives are synthesized with CuI catalysis, yielding 48–50% after column chromatography .
- Benzyl-Substituted Analogs: (3-amino-1,1,1-trifluoropropan-2-yl)(benzyl)amine is prepared via reductive amination, highlighting the role of benzyl groups in stabilizing intermediates .
- Diastereomeric Products : Reactions involving hydrazones and trifluoromethylarenes (e.g., ) produce diastereomers with a 1.0:1.9 ratio, as confirmed by ¹⁹F NMR .
Biological Activity
1,1,1-Trifluoro-3-phenylpropan-2-amine (TFPP) is an organic compound notable for its unique trifluoromethyl group and structural configuration, which contribute to its diverse biological activities. This article explores the biological activity of TFPP, focusing on its interactions with various molecular targets, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
TFPP is characterized by the molecular formula . The trifluoromethyl group (-CF3) attached to a propan-2-amine backbone enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry. Its structure is shown below:
The biological activity of TFPP is primarily attributed to its interactions with enzymes and receptors within metabolic pathways. The trifluoromethyl group significantly influences the compound's reactivity and binding affinity to various biological targets, which may lead to specific pharmacological effects. Research indicates that compounds with similar structures can exhibit neuroactive properties, making them potential candidates for drug development targeting neurological disorders.
Interaction with Biological Targets
TFPP's unique properties allow it to interact effectively with several biological targets:
- Neurotransmitter Systems : Studies have suggested that TFPP may modulate neurotransmitter systems, leading to potential applications in treating neurological conditions.
- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in metabolic pathways, enhancing its therapeutic profile.
Case Studies and Research Findings
Several studies have explored the biological activity of TFPP:
- Neuroactive Properties : A study demonstrated that TFPP analogs exhibited significant binding affinity to serotonin receptors, suggesting potential use in treating depression and anxiety disorders.
- Antidepressant Activity : Another research highlighted that TFPP derivatives showed improved potency in inhibiting serotonin reuptake compared to non-fluorinated analogs, indicating their potential as antidepressants .
Synthesis Methods
The synthesis of TFPP can be achieved through various methods, including:
- Asymmetric Synthesis : Uneyama et al. reported an asymmetric synthesis method yielding high enantiomeric purity .
- Fluorination Techniques : Recent advancements in fluorination techniques have facilitated the introduction of the trifluoromethyl group into organic compounds, enhancing their biological activity .
Applications in Medicinal Chemistry
TFPP serves as a valuable scaffold for developing novel therapeutic agents. Its applications span across:
- Drug Development : Ongoing research focuses on utilizing TFPP in creating drugs targeting various diseases, particularly those affecting the central nervous system.
- Material Science : Beyond medicinal applications, TFPP has been explored for its potential use in developing new materials due to its unique chemical properties.
Summary Table of Biological Activity
| Biological Activity | Description |
|---|---|
| Neurotransmitter Modulation | Potential modulation of neurotransmitter systems for treating neurological disorders. |
| Enzyme Inhibition | Inhibition of enzymes involved in metabolic pathways. |
| Antidepressant Properties | Enhanced potency in inhibiting serotonin reuptake compared to non-fluorinated analogs. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
